molecular formula C5H13N3O B14068397 3-(2-Hydroxyethyl)-1,1-dimethylguanidine

3-(2-Hydroxyethyl)-1,1-dimethylguanidine

Cat. No.: B14068397
M. Wt: 131.18 g/mol
InChI Key: DSXKXRSFCRPAER-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-1,1-dimethylguanidine is an organic compound with a guanidine core structure It is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-1,1-dimethylguanidine typically involves the reaction of 1,1-dimethylguanidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the addition of the hydroxyethyl group to the guanidine core. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced reactors and automation systems can enhance the efficiency of the production process, reducing costs and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-1,1-dimethylguanidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and alkylating agents such as alkyl halides are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-(2-Hydroxyethyl)-1,1-dimethylguanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-1,1-dimethylguanidine involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The guanidine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyldiethanolamine: Similar in structure but with different functional groups, used in gas treating and as a sweetening agent.

    Triethanolamine: Another related compound with three hydroxyethyl groups, used in cosmetics and as a pH adjuster.

Uniqueness

3-(2-Hydroxyethyl)-1,1-dimethylguanidine is unique due to its specific combination of a hydroxyethyl group and a guanidine core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C5H13N3O

Molecular Weight

131.18 g/mol

IUPAC Name

2-(2-hydroxyethyl)-1,1-dimethylguanidine

InChI

InChI=1S/C5H13N3O/c1-8(2)5(6)7-3-4-9/h9H,3-4H2,1-2H3,(H2,6,7)

InChI Key

DSXKXRSFCRPAER-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=NCCO)N

Origin of Product

United States

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